Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC17439502
Molecular Formula: C10H7BrO3S
Molecular Weight: 287.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrO3S |
|---|---|
| Molecular Weight | 287.13 g/mol |
| IUPAC Name | methyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3 |
| Standard InChI Key | FRWZEMVUKADEQC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)C=CC=C2Br)O |
Introduction
Structural and Molecular Characteristics
The benzo[b]thiophene core of this compound consists of a fused benzene and thiophene ring system. The substitution pattern—methyl ester at position 2, hydroxyl at position 3, and bromine at position 4—introduces steric and electronic effects that influence its chemical behavior. The hydroxyl group enables hydrogen bonding with biological targets, while the bromine atom serves as a potential site for further functionalization via cross-coupling reactions . The methyl ester enhances solubility in organic solvents, a critical factor in synthetic applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves multi-step functionalization of benzo[b]thiophene precursors. A patent by CN110818679A outlines a method for synthesizing 4-bromobenzo[b]thiophene derivatives, which can be adapted for this compound. Key steps include:
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Etherification: Reacting 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone and potassium carbonate at 30–35°C to form 2-chloromethylthio-6-bromobenzaldehyde .
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Wittig Reaction: Treating the intermediate with triphenylphosphine in toluene to generate a quaternary phosphonium salt, followed by deprotonation with sodium hydride to yield the benzo[b]thiophene core .
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Esterification and Hydroxylation: Introducing the methyl ester via reaction with methyl chloroformate and subsequent hydroxylation using oxidizing agents like hydrogen peroxide.
This route avoids high-temperature decarboxylation, enabling scalable production with yields exceeding 80% .
Optimization and Challenges
Chemical Reactivity and Functionalization
The compound exhibits diverse reactivity:
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Hydroxyl Group: Participates in hydrogen bonding and can be acetylated or alkylated to modify solubility.
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Bromine Atom: Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl structures, useful in drug discovery .
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Methyl Ester: Hydrolyzes to the carboxylic acid under basic conditions, enabling further conjugation .
Electrophilic aromatic substitution at position 5 or 6 is feasible due to the electron-donating effects of the hydroxyl group .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 287.13 g/mol | |
| Density | ~1.3 g/cm³ (estimated) | |
| Boiling Point | >300°C (decomposes) | |
| Solubility | Soluble in DMSO, acetone; insoluble in water |
Comparative Analysis with Analogues
Compared to unsubstituted methyl benzo[b]thiophene-2-carboxylate , the bromine and hydroxyl groups in this compound:
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Increase Molecular Weight: From 192.23 g/mol to 287.13 g/mol, altering pharmacokinetics .
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Enhance Reactivity: Bromine facilitates cross-coupling, while the hydroxyl group enables derivatization .
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Modulate Bioactivity: Hydroxyl-containing analogs show improved antibacterial efficacy over non-polar derivatives .
Applications in Research and Industry
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Medicinal Chemistry: Serves as a scaffold for developing antimicrobial and anticancer agents .
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Materials Science: Functionalized benzo[b]thiophenes are used in organic semiconductors due to their electron-deficient cores.
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Chemical Synthesis: Acts as a precursor for Suzuki-Miyaura couplings to generate complex heterocycles .
Future Directions
Further studies should explore:
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